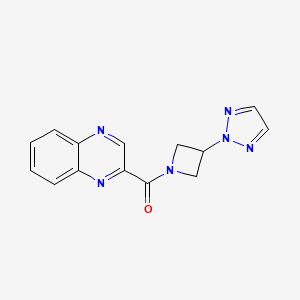

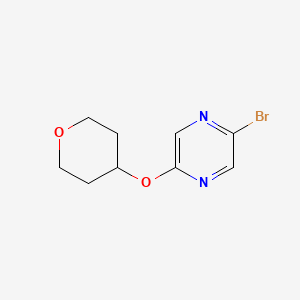

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

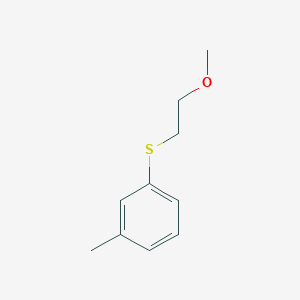

The compound contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinoxaline moiety, which is a type of heterocyclic compound. These moieties are known to exhibit a broad range of chemical and biological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Imidazole, a similar compound to 1,2,3-triazole, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Pharmacological Evaluation

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone and its derivatives have been explored for their pharmacological potential. For instance, quinoxalin-2-carboxamides, structurally similar to the compound , have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These compounds, especially (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, showed significant 5-HT3 receptor antagonism, suggesting their potential application in managing conditions influenced by these receptors (Mahesh et al., 2011).

Anticonvulsant Properties

A precursor of the compound, 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, has been used to synthesize novel quinoxaline derivatives with potential anticonvulsant properties. Some of these derivatives demonstrated promising anticonvulsant activities, indicating the therapeutic potential of these compounds in seizure management (Alswah et al., 2013).

Synthesis and Characterization

The synthesis of benzocarbacephems from quinolines, including azetidinones similar to the compound of interest, has been reported. These compounds were synthesized from simple quinoline derivatives, and their structures were elucidated through various spectroscopic techniques, offering insights into the chemical nature and potential applications of these compounds (Gilchrist & Rahman, 1998).

Monoamine Oxidase Inhibition

Quinoxaline derivatives have been investigated for their monoamine oxidase (MAO) inhibitory properties, which are crucial for the treatment of certain psychiatric and neurological disorders. The synthesized compounds showed competitive inhibition profiles and MAO-A selectivity, highlighting their potential as therapeutic agents (Khattab et al., 2010).

Antimicrobial Activity

Some substituted 1,2,3-triazoles, structurally related to the compound , have been synthesized and characterized. These compounds demonstrated antimicrobial activity, indicating their potential application in combating infectious diseases (Holla et al., 2005).

Mechanism of Action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

The mode of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond

Biochemical Pathways

It is known that triazole compounds can show versatile biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Triazole compounds are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties may influence the pharmacokinetics of the compound.

Result of Action

Triazole compounds are known to show versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline. The high chemical stability of triazole compounds suggests that they may be relatively stable under various environmental conditions .

Future Directions

properties

IUPAC Name |

quinoxalin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-16-5-6-17-20)13-7-15-11-3-1-2-4-12(11)18-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHCOLATDSQNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

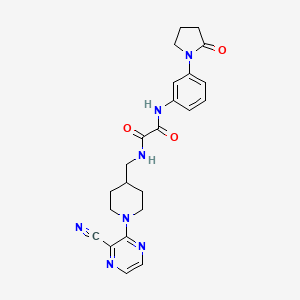

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2641482.png)

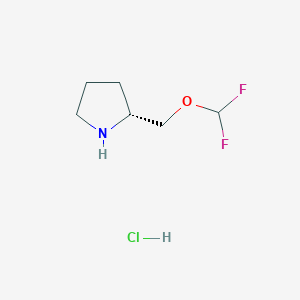

![2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2641491.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2641492.png)

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)